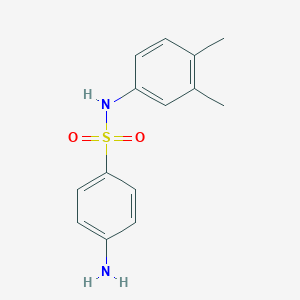

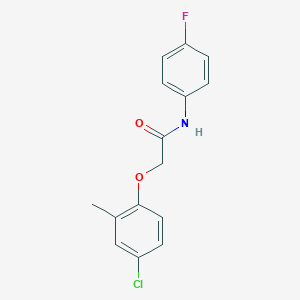

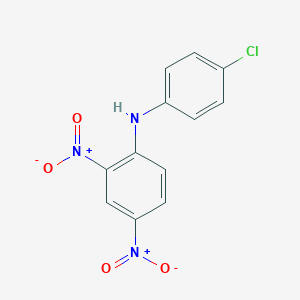

![molecular formula C14H17NOS B185656 7-Bencil-3-tia-7-azabiciclo[3.3.1]nonan-9-ona CAS No. 89398-04-9](/img/structure/B185656.png)

7-Bencil-3-tia-7-azabiciclo[3.3.1]nonan-9-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular weight of 248.39 . It is also known by its CAS Number: 1782440-41-8 .

Synthesis Analysis

The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has been completed via a type of Mannich reaction starting from 4-thianone . The Wolff-Kishner reduction of the ketone group gave 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, which was isolated as the hydroperchlorate .Chemical Reactions Analysis

Addition of phenylmagnesium bromide to the ketone gave a tertiary alcohol with the C-C6H5 bond being equatorial with respect to the thiane ring and axial with respect to the piperidine ring . The reaction of the Grignard reagent with the ketone to give this alcohol seems to be very stereospecific .Physical and Chemical Properties Analysis

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one contains total 36 bond(s); 19 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 sulfide(s) .Aplicaciones Científicas De Investigación

Agente antiarrítmico

“7-Bencil-3-tia-7-azabiciclo[3.3.1]nonan-9-ona” ha sido estudiado como un posible agente antiarrítmico . La disposición farmacocinética y la distribución tisular de este compuesto se caracterizaron en ratas . El estudio encontró que el compuesto se absorbió rápida y ampliamente, con una biodisponibilidad de aproximadamente el 80% . Se distribuyó ampliamente en órganos altamente perfundidos, particularmente el hígado, el riñón y el corazón .

Síntesis de nuevos derivados

Este compuesto se ha utilizado en la síntesis de nuevos derivados . La ciclación doble de Mannich de la tetrahidrotiopirano-4-ona con las alcoxi-alquilaminas adecuadas y paraformaldehído en metanol acético se usó para sintetizar nuevas 7-alcoxi-alquil-3-tia-7-azabiciclo[3.3.1]nonan-9-onas . Estos nuevos compuestos podrían tener potencialmente propiedades y aplicaciones diferentes.

Estudios farmacocinéticos

El compuesto se ha utilizado en estudios farmacocinéticos . Después de la administración intracardíaca, la vida media de eliminación de la sangre osciló entre 4,66 y 9,91 horas y el volumen de distribución aparente osciló entre 3,131 y 6,239 L/kg . Esta información es crucial para comprender cómo se procesa el compuesto en el cuerpo.

Estudios de distribución tisular

Se han realizado estudios de distribución tisular con este compuesto . Después de la administración oral de “this compound” marcada con 14C, se midió la distribución de la radiactividad en el corazón, el riñón, el cerebro, el hígado y la grasa perirrenal

Mecanismo De Acción

The title compounds were screened for antiarrhythmic activity in anesthetized mongrel dogs in which myocardial infarctions had been created when the left anterior descending coronary artery was ligated . At doses of 3 and 6 mg/kg of body weight, 7-benzyl-3-thia-7-azabicyclo nonane hydroperchlorate in alcohol (the solution was administered intravenously) was able to suppress markedly the induced ventricular tachycardia in five of six dogs .

Propiedades

IUPAC Name |

7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSHXQWGCKFQFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSCC(C2=O)CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008795 |

Source

|

| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89398-04-9 |

Source

|

| Record name | 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089398049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the conformational flexibility of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives influence their biological activity?

A1: Research indicates that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives can adopt different conformations, namely chair-chair and chair-boat forms. [] This conformational flexibility is evident in the crystal structures of the ketone (chair-boat), its reduced form, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (chair-chair), and the phenyl-substituted tertiary alcohol derivative (chair-chair). [] Interestingly, the hydroperchlorate salt of the tertiary alcohol derivative, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate, exhibits a chair-chair conformation in the solid state, as confirmed by X-ray analysis. [] While the specific relationship between conformation and antiarrhythmic activity hasn't been fully elucidated in these studies, it's plausible that the ability to adopt different conformations could influence how these compounds interact with their biological targets. Further research is needed to explore the structure-activity relationships in detail.

Q2: What is the evidence for the stereospecific nature of Grignard reactions with 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one?

A2: Studies involving the reaction of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one with phenylmagnesium bromide, a Grignard reagent, reveal a high degree of stereoselectivity. [] The reaction yields a tertiary alcohol where the phenyl group is consistently positioned "syn" to the sulfur atom in the bicyclic system. [] This suggests a preference for attack by the Grignard reagent from the sulfur side of the molecule, possibly due to coordination between the Grignard reagent and the sulfur atom prior to addition. [] This observed stereospecificity highlights the importance of the sulfur atom in directing the reaction outcome and influencing the final stereochemistry of the product.

Q3: What are the potential antiarrhythmic applications of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate?

A3: Preliminary research in animal models suggests that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate displays promising antiarrhythmic properties. [] In a study involving dogs with induced myocardial infarction, intravenous administration of this compound effectively suppressed induced ventricular tachycardia in a significant portion of the test subjects. [] While these findings are encouraging, it's important to emphasize that these are preliminary results from animal studies. Further research, including clinical trials, is necessary to fully understand the therapeutic potential of this compound in humans, determine safe and effective dosages, and assess potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

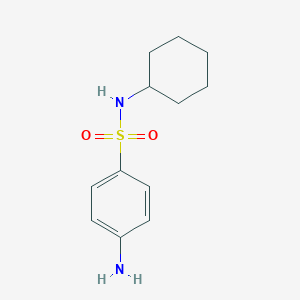

![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)

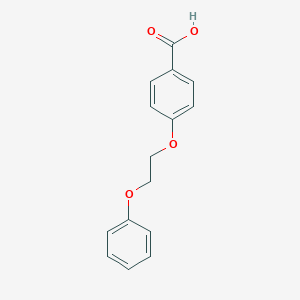

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)

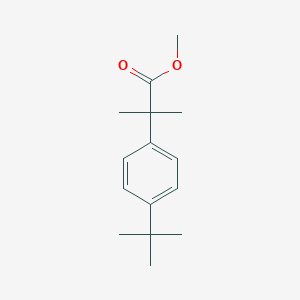

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)